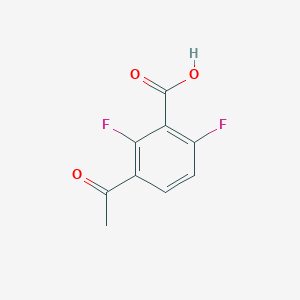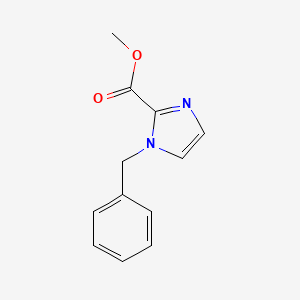
3-Acetyl-2,6-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2,6-difluorobenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions and an acetyl group at the 3 position on the benzene ring. This compound has a molecular formula of C9H6F2O3 and a molecular weight of 200.14 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
作用機序
Biochemical Pathways
The biochemical pathways affected by 3-Acetyl-2,6-difluorobenzoic acid are currently unknown . Given its structural similarity to other benzoic acid derivatives, it may potentially affect similar pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interactions with its targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,6-difluorobenzoic acid typically involves the acetylation of 2,6-difluorobenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 3-Acetyl-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: NaOCH3, NaSR, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products:
Oxidation: 2,6-difluorobenzoic acid.
Reduction: 3-(2,6-difluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Acetyl-2,6-difluorobenzoic acid has diverse applications in scientific research:
類似化合物との比較
2,6-Difluorobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical transformations.
3-Acetylbenzoic acid: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.
2,6-Difluoroacetophenone: Similar structure but lacks the carboxyl group, influencing its solubility and reactivity.
Uniqueness: 3-Acetyl-2,6-difluorobenzoic acid is unique due to the combination of the acetyl and difluoro substituents, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-acetyl-2,6-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDHGWYRFHKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














